molecular formula C16H14N2O2S2 B2483054 1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 878696-42-5

1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2483054
CAS No.: 878696-42-5
M. Wt: 330.42
InChI Key: MCISKKHLAAQNBK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thienopyrimidine moiety, and a thioether linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Thioether Linkage: The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the thienopyrimidine core via a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the aromatic ring.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The thienopyrimidine moiety is known to interact with kinase enzymes, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanol: This compound has a similar structure but contains an alcohol group instead of a ketone.

    1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanamine: This compound features an amine group, which may alter its chemical reactivity and biological activity.

    1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanoic acid: The presence of a carboxylic acid group in this compound can significantly impact its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10-7-13-15(17-9-18-16(13)22-10)21-8-14(19)11-3-5-12(20-2)6-4-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCISKKHLAAQNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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